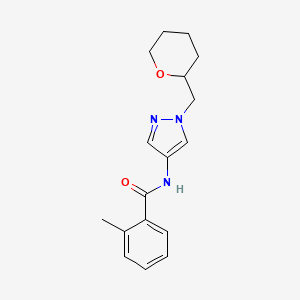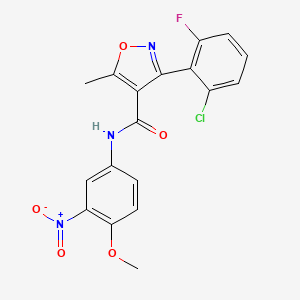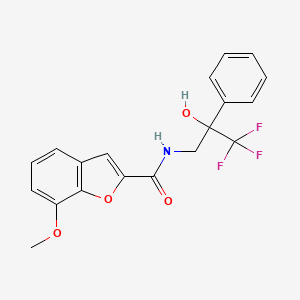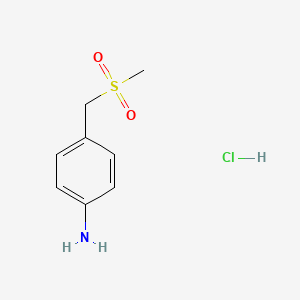
Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate . It has a complex structure that includes a cyclopropane ring and a boronate ester group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropane ring and a boronate ester group . The InChI code for this compound is1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 . Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 236.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 59.7±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
One of the applications of complex cyclopropane derivatives involves the field of polymer chemistry. For instance, the enzymatic oligomerization of related cyclopropane carboxylates in the presence of cyclodextrine at room temperature has been explored. This process, catalyzed by horseradish peroxidase, leads to the formation of oligomers that can be cross-linked via free radical polymerization, showcasing the potential of these compounds in creating new polymer materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003).
Medicinal Chemistry and Bioactivity
In medicinal chemistry, cyclopropane derivatives are synthesized for their potential bioactive properties. A study on the synthesis of lignan conjugates via cyclopropanation revealed that certain synthesized compounds exhibited notable antimicrobial and antioxidant activities. This suggests the utility of cyclopropane derivatives in developing new pharmaceuticals with antimicrobial and antioxidant properties (K. Raghavendra et al., 2016).
Ethylene Biosynthesis in Plants
In the domain of plant science, the study of cyclopropane carboxylic acids sheds light on ethylene biosynthesis, a critical process in plant growth and development. Specifically, 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane derivative, serves as a direct precursor to ethylene, illustrating the vital role of these compounds in plant physiology and their potential impact on agriculture (J. Polko, J. Kieber, 2019).
Organic Synthesis and Catalysis
Cyclopropane derivatives are also pivotal in organic synthesis and catalysis. For example, gold-catalyzed reactions involving cyclopropane derivatives for the conversion of ethylene showcase the versatility of these compounds in synthetic chemistry, offering pathways to create complex molecular structures efficiently (S. G. Rull, Andrea Olmos, P. Pérez, 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the preparation of triazolone compounds as pparα antagonists . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Mode of Action
It’s known that similar compounds participate in borylation reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate . This reaction is a key step in many synthetic pathways.
Biochemical Pathways
The compound is involved in several biochemical pathways. It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It also takes part in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions can lead to the formation of various bioactive compounds.
Pharmacokinetics
The compound’s molecular weight, refractive index, and density can provide some insights into its pharmacokinetic properties. For instance, the molecular weight can influence the compound’s absorption and distribution, while the density and refractive index can affect its solubility and interaction with light, respectively.
Result of Action
It’s known that similar compounds are used in the preparation of triazolone compounds as pparα antagonists , which are useful in the treatment of cancer and viral infections .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C , suggesting that temperature can affect its stability
Eigenschaften
IUPAC Name |
ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO4/c1-6-21-15(20)18(10-11-18)13-8-7-9-14(12-13)19-22-16(2,3)17(4,5)23-19/h7-9,12H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGONBLZRDYLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)
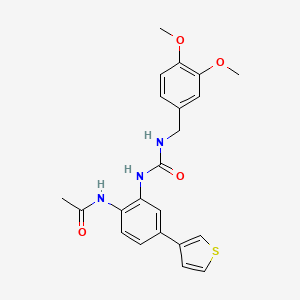
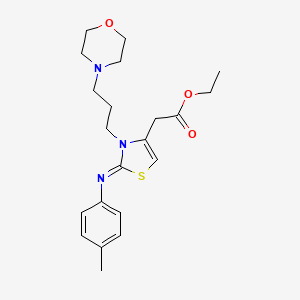
![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)
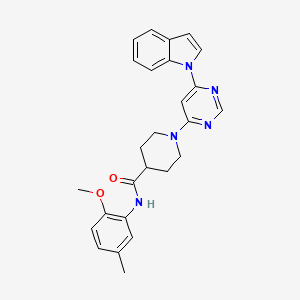
![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2931835.png)
![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)
